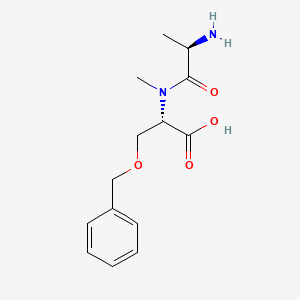
D-Alanyl-O-benzyl-N-methyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Alanyl-O-benzyl-N-methyl-L-serine: is a synthetic amino acid derivative It is characterized by the presence of an alanyl group, a benzyl-protected hydroxyl group, and a methylated serine residue
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanyl-O-benzyl-N-methyl-L-serine typically involves the protection of functional groups, followed by coupling reactions. One common method includes:
Protection of the hydroxyl group: on serine using a benzyl group.
Methylation of the amino group: on serine to form N-methyl-L-serine.
Coupling of D-alanine: to the protected and methylated serine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound may involve automated peptide synthesizers, which allow for the precise addition of amino acids and protecting groups under controlled conditions. This ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: D-Alanyl-O-benzyl-N-methyl-L-serine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde derivative.
Reduction: The compound can be reduced to remove the benzyl protecting group, revealing the free hydroxyl group.
Substitution: The benzyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Various nucleophiles can be used under basic conditions to substitute the benzyl group.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Free hydroxyl group on serine.
Substitution: Various substituted serine derivatives.
Scientific Research Applications
Chemistry: D-Alanyl-O-benzyl-N-methyl-L-serine is used in the synthesis of peptides and peptidomimetics
Biology: In biological research, this compound can be used to study protein-protein interactions and enzyme-substrate specificity. It serves as a building block for designing enzyme inhibitors and receptor agonists/antagonists.
Medicine: this compound has potential applications in drug development. It can be incorporated into peptide-based drugs to improve their pharmacokinetic properties, such as stability and bioavailability.
Industry: In the industrial sector, this compound is used in the production of specialized peptides for research and therapeutic purposes. It is also employed in the development of novel biomaterials.
Mechanism of Action
The mechanism of action of D-Alanyl-O-benzyl-N-methyl-L-serine depends on its incorporation into peptides and proteins. It can interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and steric effects. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
D-Alanyl-L-serine: Lacks the benzyl and methyl groups, making it less hydrophobic and less sterically hindered.
N-Methyl-L-serine: Lacks the alanyl and benzyl groups, affecting its incorporation into peptides.
O-Benzyl-L-serine: Lacks the alanyl and methyl groups, altering its chemical reactivity and biological activity.
Uniqueness: D-Alanyl-O-benzyl-N-methyl-L-serine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The benzyl group provides protection and hydrophobicity, the methyl group enhances steric hindrance, and the alanyl group allows for peptide coupling. This combination makes it a valuable tool in peptide synthesis and drug development.
Properties
CAS No. |
921934-13-6 |
|---|---|
Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-aminopropanoyl]-methylamino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C14H20N2O4/c1-10(15)13(17)16(2)12(14(18)19)9-20-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9,15H2,1-2H3,(H,18,19)/t10-,12+/m1/s1 |
InChI Key |
FZFGMPLIFZFUTQ-PWSUYJOCSA-N |
Isomeric SMILES |
C[C@H](C(=O)N(C)[C@@H](COCC1=CC=CC=C1)C(=O)O)N |
Canonical SMILES |
CC(C(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















